(Z)-8-Tetradecenal
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Overview
Description
(Z)-8-Tetradecenal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a double bond in the Z-configuration at the eighth carbon atom. This compound is known for its role in various biological processes and its presence in natural products, particularly pheromones.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-8-Tetradecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of alkenes followed by selective hydrogenation. This method allows for the large-scale production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: (Z)-8-Tetradecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form (Z)-8-Tetradecenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to (Z)-8-Tetradecenol using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in dry ether.
Major Products Formed:
Oxidation: (Z)-8-Tetradecenoic acid.
Reduction: (Z)-8-Tetradecenol.
Substitution: Various substituted alkenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: (Z)-8-Tetradecenal is used as a starting material in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its role as a pheromone in insects. It is used to understand insect behavior and to develop pest control strategies.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the fragrance industry, this compound is used as a component in the formulation of perfumes and other scented products due to its pleasant odor.
Mechanism of Action
(Z)-8-Tetradecenal exerts its effects primarily through its interaction with specific receptors in biological systems. In insects, it binds to pheromone receptors, triggering behavioral responses such as mating or aggregation. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades.
Comparison with Similar Compounds
(E)-8-Tetradecenal: The E-isomer of 8-Tetradecenal, differing in the configuration of the double bond.
(Z)-9-Tetradecenal: Another isomer with the double bond at the ninth carbon atom.
(Z)-8-Tetradecenol: The alcohol derivative of (Z)-8-Tetradecenal.
Uniqueness: this compound is unique due to its specific configuration and its role as a pheromone in certain insect species. This specificity makes it a valuable compound for studying insect behavior and developing targeted pest control methods.
Properties
CAS No. |
169054-69-7 |
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Molecular Formula |
C14H26O |
Molecular Weight |
210.36 g/mol |
IUPAC Name |
(E)-tetradec-9-enal |
InChI |
InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,14H,2-4,7-13H2,1H3/b6-5+ |
InChI Key |
ANJAOCICJSRZSR-AATRIKPKSA-N |
SMILES |
CCCCCC=CCCCCCCC=O |
Isomeric SMILES |
CCCC/C=C/CCCCCCCC=O |
Canonical SMILES |
CCCCC=CCCCCCCCC=O |
boiling_point |
295.00 to 299.00 °C. @ 760.00 mm Hg |
density |
0.833-0.845 |
physical_description |
Clear liquid; Fruity, citrusy aroma |
solubility |
Soluble in water Soluble (in ethanol) |
Synonyms |
(Z)-8-TETRADECENAL |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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